molecular formula C10H9N3S2 B14345553 6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione CAS No. 94014-50-3

6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione

Cat. No.: B14345553
CAS No.: 94014-50-3
M. Wt: 235.3 g/mol
InChI Key: QLVMQVDMTDYHES-UHFFFAOYSA-N
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Description

6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione typically involves the reaction of m-toluidine with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinazolinone: Another heterocyclic compound with potential medicinal applications.

    2-Methyl-3-(m-tolyl)-4(3H)-quinazolinone: Known for its antimicrobial properties.

Uniqueness

6-Amino-2-(m-tolyl)-1,3,5-thiadiazine-4-thione is unique due to its specific thiadiazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

94014-50-3

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

2-amino-6-(3-methylphenyl)-1,3,5-thiadiazine-4-thione

InChI

InChI=1S/C10H9N3S2/c1-6-3-2-4-7(5-6)8-12-10(14)13-9(11)15-8/h2-5H,1H3,(H2,11,13,14)

InChI Key

QLVMQVDMTDYHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)N=C(S2)N

Origin of Product

United States

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